Methyl 3-(3-iodophenyl)-3-oxopropanoate
Description
Contextualization within Modern Organic Synthesis
In the field of modern organic synthesis, the strategic construction of complex molecular architectures relies on the use of versatile and reactive building blocks. Among these, compounds bearing β-keto ester and aryl halide functionalities are of paramount importance. β-keto esters are recognized as crucial synthons due to their dual reactive sites, possessing both electrophilic and nucleophilic characteristics. researchgate.net This allows them to participate in a wide array of chemical transformations for forming intricate carbon skeletons. fiveable.mefiveable.me
Aryl halides, which are aromatic compounds containing a halogen atom bonded to the aromatic ring, serve as fundamental precursors in a multitude of synthetic applications. wikipedia.orgiitk.ac.inchemistrylearner.com They are key intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and plastics. iitk.ac.infiveable.melibretexts.org The specific compound, Methyl 3-(3-iodophenyl)-3-oxopropanoate, incorporates both of these valuable moieties. This unique combination positions it as a highly versatile intermediate, enabling chemists to perform sequential or orthogonal reactions to build molecular complexity, making it a subject of significant interest in the design of novel synthetic pathways.
| Chemical Properties of this compound | |
| Molecular Formula | C₁₀H₉IO₃ |
| Monoisotopic Mass | 303.95963 Da |
| SMILES | COC(=O)CC(=O)C1=CC(=CC=C1)I |
| InChI Key | KWKDVTLCPLPCLT-UHFFFAOYSA-N |
| Predicted XlogP | 2.3 |
| Data sourced from PubChem. uni.lu |
Strategic Importance of the β-Keto Ester Moiety in Retrosynthetic Analysis
Retrosynthetic analysis is a foundational technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available precursors. amazonaws.com The β-keto ester moiety is a powerful tool in this process due to its predictable and versatile reactivity. youtube.com The 1,3-dicarbonyl arrangement is a key structural motif that chemists identify during retrosynthesis, often leading to a disconnection via the Claisen condensation reaction, which is a classic method for its formation. researchgate.netyoutube.com
The strategic value of the β-keto ester lies in the acidity of the α-protons situated between the two carbonyl groups. Deprotonation with a base generates a stabilized enolate, a potent carbon nucleophile that can react with a wide range of electrophiles. fiveable.me This allows for the straightforward introduction of alkyl or acyl groups at the α-position. Furthermore, the ester group can be selectively hydrolyzed and subsequently decarboxylated, a process that efficiently yields a ketone. youtube.comnih.gov This synthetic sequence provides a reliable method for synthesizing substituted ketones, making the β-keto ester a highly valuable and strategic synthon in the planning of complex synthetic routes. youtube.com
Significance of Aryl Iodides in Synthetic Transformations
Aryl halides are cornerstones of modern synthetic chemistry, primarily due to their participation in transition metal-catalyzed cross-coupling reactions. fiveable.menih.gov Among the common aryl halides, aryl iodides hold a special significance. The carbon-iodine (C-I) bond is weaker and more polarizable than the corresponding carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This inherent reactivity makes aryl iodides superior substrates in many catalytic cycles, particularly those involving palladium, copper, and gold catalysts. researchgate.netacs.org
This enhanced reactivity often allows for cross-coupling reactions to proceed under milder conditions, with lower catalyst loadings and shorter reaction times compared to other aryl halides. fiveable.me Aryl iodides are highly effective partners in a wide range of named reactions, including the Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions. fiveable.meresearchgate.net While they have historically presented challenges in certain transformations like palladium-catalyzed C-N couplings, recent advancements in ligand and catalyst design have largely overcome these limitations. nih.gov The reliable and high reactivity of the aryl iodide group makes it a preferred choice for chemists aiming to efficiently construct carbon-carbon and carbon-heteroatom bonds.
| General Reactivity of Aryl Halides in Cross-Coupling | |
| Aryl Halide (Ar-X) | General Reactivity Trend |
| Ar-I | Highest |
| Ar-Br | Intermediate |
| Ar-Cl | Lowest |
| Ar-F | Generally unreactive (requires special conditions) |
| This trend reflects the bond dissociation energies (C-X) and the ease of oxidative addition in typical catalytic cycles. |
Historical Development of Related Chemical Scaffolds in Academic Research
The development of chemical scaffolds related to this compound is rooted in two major historical advancements in organic chemistry. The first is the chemistry of β-dicarbonyl compounds, which began in the late 19th century with the discovery of the Claisen condensation. researchgate.net This reaction provided the first reliable method for synthesizing β-keto esters, opening the door to the exploration of their rich enolate chemistry and their use as foundational building blocks in synthesis.
The second major advancement was the emergence of transition metal-catalyzed cross-coupling in the latter half of the 20th century. The development of reactions like the Heck reaction (1960s) and the Suzuki reaction (late 1970s) revolutionized the way chemists approached the synthesis of biaryl compounds and other complex molecules, establishing aryl halides as indispensable precursors. fiveable.menih.gov Over the decades, the scope and efficiency of these reactions were dramatically improved through the development of new catalysts and ligands. The work of pioneers like Jiro Tsuji, who explored palladium-catalyzed reactions of allylic β-keto carboxylates, further bridged these two fields, expanding the synthetic utility of these scaffolds. nih.gov The existence and synthetic potential of molecules like this compound are a direct consequence of the maturation and intersection of these two powerful areas of organic chemistry.
| Key Named Reactions | |
| Reaction Class | Description |
| Claisen Condensation | A carbon-carbon bond forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base, often used to synthesize β-keto esters. fiveable.me |
| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for forming C-C bonds. fiveable.me |
| Heck Coupling | A palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. fiveable.me |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. |
Current Research Gaps and Opportunities Pertaining to this compound
While the individual chemistries of β-keto esters and aryl iodides are well-established, specific research detailing the synthesis and application of this compound is not extensively documented in academic literature. uni.lu This represents not a deficiency, but a significant opportunity. The primary research gap is the underutilization of this specific bifunctional molecule as a strategic building block in documented synthetic campaigns.
The opportunities for this compound are vast and span multiple areas of chemical science:
Drug Discovery and Medicinal Chemistry : The dual functionality of this molecule makes it an ideal scaffold for the synthesis of compound libraries. The aryl iodide serves as a handle for diversification via cross-coupling reactions, while the β-keto ester moiety can be used to construct a wide variety of heterocyclic systems (such as pyrimidines, pyrazoles, or quinolones) known to be prevalent in biologically active molecules. This allows for the systematic exploration of chemical space around a core structure.
Synthesis of Novel Heterocycles : The intramolecular or intermolecular condensation of the β-keto ester can be combined with a subsequent or prior cross-coupling reaction at the aryl iodide position. This strategy enables the rapid assembly of complex, functionalized heterocyclic compounds that would be difficult to access through other synthetic routes.
Materials Science : The aryl iodide functionality can be exploited in the synthesis of novel polymers and functional materials. For instance, it can be used in polymerization reactions or to anchor the molecule to surfaces or other materials. The β-keto ester portion could then be modified to fine-tune the electronic, optical, or physical properties of the resulting material, analogous to how related bromo-compounds are used in specialty polymers. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(3-iodophenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKDVTLCPLPCLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC(=CC=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260969-02-6 | |
| Record name | 260969-02-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Methyl 3 3 Iodophenyl 3 Oxopropanoate
Esterification Routes for β-Keto Esters with Aryl Halides
The formation of β-keto esters often involves the reaction of an enolate or its equivalent with an acylating agent. In the context of synthesizing methyl 3-(3-iodophenyl)-3-oxopropanoate, these methods are adapted to incorporate the 3-iodobenzoyl moiety.
Direct Acylation Strategies
Direct acylation involves the reaction of a pre-formed enolate of a methyl ester with a derivative of 3-iodobenzoic acid. A common approach is the use of an acyl halide, such as 3-iodobenzoyl chloride, as the electrophile. The reaction is typically carried out in the presence of a strong, non-nucleophilic base to generate the enolate of methyl acetate (B1210297) or a related methyl ester.
Another strategy involves the decarboxylative Claisen condensation. This method utilizes substituted malonic acid half oxyesters as pronucleophiles, which react with various acyl donors, including acyl chlorides and acid anhydrides. organic-chemistry.org This approach allows for the synthesis of functionalized α-substituted β-keto esters.
| Reactant 1 | Reactant 2 | Base | Product |
| Methyl acetate | 3-Iodobenzoyl chloride | Strong non-nucleophilic base (e.g., LDA) | This compound |
| Substituted malonic acid half oxyester | 3-Iodobenzoyl chloride | Magnesium enolate | α-substituted this compound |
Condensation-Based Approaches
The Claisen condensation is a classical and powerful method for the formation of β-keto esters. libretexts.org This reaction involves the self-condensation of an ester having an α-hydrogen in the presence of a strong base to form a β-keto ester. libretexts.org For the synthesis of this compound, a crossed Claisen condensation would be employed. libretexts.org In this variation, an ester without α-hydrogens, such as methyl 3-iodobenzoate, is reacted with an ester containing α-hydrogens, like methyl acetate, in the presence of a suitable base. libretexts.orgyoutube.com The choice of base is critical to prevent side reactions like saponification; alkoxides corresponding to the alcohol portion of the ester are often used. libretexts.org
Titanium-mediated Claisen condensations, known as Ti-Claisen condensations, offer an efficient and practical alternative for synthesizing β-keto esters. organic-chemistry.orgkwansei.ac.jp These reactions can be performed under milder conditions compared to traditional base-mediated methods.
| Reactant 1 | Reactant 2 | Catalyst/Base | Product |
| Methyl 3-iodobenzoate | Methyl acetate | Sodium methoxide | This compound |
| Methyl 3-iodobenzoate | Methyl acetate | TiCl₄ and Et₃N | This compound |
Carbonylative Strategies for β-Keto Ester Formation
Carbonylative reactions provide an elegant and atom-economical approach to the synthesis of carbonyl-containing compounds, including β-keto esters. These methods typically involve the introduction of a carbonyl group (CO) into an organic molecule using transition metal catalysts.
Transition-Metal-Catalyzed Carbonylation Reactions
Transition-metal-catalyzed carbonylation reactions are a powerful tool in organic synthesis for the introduction of a carbonyl group. sioc-journal.cnethernet.edu.et Palladium-catalyzed carbonylation of aryl halides has been extensively studied and applied in the synthesis of various carbonyl compounds. acs.org In the context of this compound synthesis, a potential route involves the palladium-catalyzed carbonylative coupling of 3-iodoanisole with a suitable methyl ketone enolate or a related nucleophile.
Recent advancements have also explored the use of non-noble metal catalysts, such as low-valent tungsten, for the carbonylative synthesis of benzoates from aryl iodides and alcohols. nih.gov These methods offer a more sustainable and cost-effective alternative to palladium-based systems. Furthermore, carbon monoxide surrogates can be employed in these reactions, avoiding the handling of gaseous CO. researchgate.net
Aromatic β-keto esters have been synthesized via a carbonylative cross-coupling reaction of alkyl iodides and arylboronic acids in the presence of a palladium catalyst. rsc.org This carbonylative Suzuki-Miyaura coupling provides a convergent approach to this class of compounds. rsc.orgresearchgate.net
| Aryl Halide | Coupling Partner | Catalyst | Product |
| 3-Iodoanisole | Methyl ketone enolate | Palladium complex | This compound |
| 3-Iodoanisole | Methanol (B129727) | W(CO)₆/PPh₃ | Methyl 3-iodobenzoate (intermediate) |
| α-Iodo ester | 3-Iodophenylboronic acid | Palladium complex | This compound |
Ligand Design for Enhanced Selectivity in Carbonylation
The choice of ligand is crucial in transition-metal-catalyzed carbonylation reactions as it significantly influences the catalyst's activity, stability, and selectivity. Bidentate phosphine ligands, such as Xantphos, are often employed in palladium-catalyzed carbonylations to promote efficient conversion and selectivity. d-nb.info The design of ligands that can facilitate the key steps of the catalytic cycle, namely oxidative addition, CO insertion, and reductive elimination, is an active area of research. For instance, in the palladium-catalyzed β-arylation of α-keto esters, sterically hindered and electron-rich phosphine ligands like tri-tert-butylphosphine have been shown to be effective. nih.govorganic-chemistry.org The development of air-stable ligand precursors also enhances the practicality of these methods for larger-scale synthesis. organic-chemistry.org
Cross-Coupling Methodologies for Aryl Iodide Incorporation
Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The incorporation of the 3-iodophenyl moiety can be achieved through various palladium-catalyzed cross-coupling reactions.
A prominent example is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nobelprize.org To synthesize a precursor to this compound, one could couple 1,3-diiodobenzene with a suitable boronic ester derivative of a protected β-keto ester, followed by deprotection.
Another powerful method is the Negishi cross-coupling, which utilizes organozinc reagents. nobelprize.org These reactions are known for their high functional group tolerance. The Stille cross-coupling, employing organotin reagents, also offers a viable route, although the toxicity of tin compounds is a concern. nobelprize.org
More recently, palladium-catalyzed β-arylation of α-keto esters has emerged as a direct method to form the C-C bond between the aryl group and the β-position of the keto ester. nih.govorganic-chemistry.org This approach utilizes a catalyst system derived from a palladium precursor and a suitable phosphine ligand to couple α-keto ester enolates with aryl bromides or iodides. nih.govorganic-chemistry.org
| Coupling Reaction | Aryl Halide | Coupling Partner | Catalyst System | Product (or precursor) |
| Suzuki-Miyaura | 1,3-Diiodobenzene | Boronic ester of a protected β-keto ester | Palladium catalyst + Base | Protected precursor to this compound |
| Negishi | 3-Iodoaryl halide | Organozinc reagent of a methyl ketoacetate derivative | Palladium catalyst | This compound |
| β-Arylation | 3-Iodophenyl bromide/iodide | α-Keto ester enolate | Pd₂(dba)₃ + P(tBu)₃ | This compound |
Palladium-Catalyzed Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon bonds. For the synthesis of this compound, several palladium-catalyzed strategies can be envisioned, primarily revolving around carbonylative coupling reactions.
The most direct approach is the palladium-catalyzed carbonylative cross-coupling of 3-iodoanisole. In this type of reaction, carbon monoxide is inserted into a palladium(II)-aryl intermediate, which is formed from the oxidative addition of the aryl iodide to a palladium(0) species. scielo.br The resulting acyl-palladium complex then reacts with a suitable nucleophile, such as the enolate of methyl acetate or a related equivalent, to furnish the desired β-ketoester. scielo.br The general pathway involves the oxidative addition of the aryl halide to Pd(0), CO insertion to form an acyl-palladium complex, and subsequent reaction with a nucleophile. scielo.br
Key parameters for a successful carbonylative coupling include the choice of palladium catalyst, ligands, base, and solvent. Catalysts such as palladium acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed. The selection of a phosphine ligand is often crucial for stabilizing the catalytic species and promoting the desired reactivity.
| Catalyst System | Nucleophile | CO Source | Typical Conditions | Potential Outcome |
| Pd(OAc)₂ / Phosphine Ligand | Methyl acetate enolate | CO gas (1-10 atm) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, Dioxane), 80-120 °C | Good to excellent yield of the target β-ketoester. |
| PdCl₂(dppf) | Methyl acetoacetate dianion | CO gas | Base, Solvent (e.g., DMF) | Formation of the desired product via acylation. |
| Pd(TFA)₂ / DPPP | Benzyl alcohol (model) | Dimethyl Carbonate (DMC) | Base (Cs₂CO₃), DMC as solvent and CO source surrogate | Provides an alternative, safer route avoiding gaseous CO. scielo.br |
An alternative two-step strategy involves a Sonogashira coupling followed by hydration. wikipedia.org In this sequence, 3-iodoacetophenone would first be coupled with a protected acetylene, such as trimethylsilylacetylene, using a palladium-copper co-catalytic system. wikipedia.orgorganic-chemistry.org After deprotection, the resulting terminal alkyne can be hydrated, typically using acid and a mercury salt or via a gold- or ruthenium-catalyzed process, to yield the corresponding methyl ketone, which in this case would be the target β-ketoester framework after appropriate choice of starting alkyne.
Copper-Mediated Coupling Processes
Copper-catalyzed reactions, particularly Ullmann-type couplings, represent one of the oldest classes of transition-metal-mediated C-C and C-heteroatom bond formations. nih.gov While the classic Ullmann reaction involves the coupling of two aryl halides to form a biaryl, modern variations have expanded its scope significantly. byjus.comorganic-chemistry.orgwikipedia.org
For the synthesis of this compound, a copper-catalyzed coupling between 3-iodoanisole and an active methylene (B1212753) compound like methyl acetoacetate is a viable and historically significant approach. acs.org Early work by Hurtley demonstrated the coupling of malonates with aryl halides using copper-bronze or copper salts. nih.gov Modern protocols often utilize a copper(I) salt, such as CuI, in the presence of a base and often a ligand to facilitate the reaction at milder temperatures. organic-chemistry.org
The proposed mechanism involves the formation of an organocopper intermediate from the aryl iodide, which then undergoes reaction with the enolate of the β-ketoester. wikipedia.org The choice of ligand, such as a phenanthroline or a diamine, can be critical in solubilizing the copper species and accelerating the catalytic cycle.
Table of Copper-Mediated Coupling Parameters:
| Copper Source | Ligand (Example) | Base | Solvent | Typical Temperature |
|---|---|---|---|---|
| CuI | 1,10-Phenanthroline (B135089) | K₂CO₃, Cs₂CO₃ | DMF, Dioxane | 100-150 °C |
| Cu(OAc)₂·H₂O | None/TBAB | KOH | Water | 100 °C organic-chemistry.org |
These copper-mediated methods can be advantageous due to the lower cost and higher abundance of copper compared to palladium. However, they often require higher reaction temperatures and the substrate scope can sometimes be more limited. nih.gov
Alternative Transition-Metal-Catalyzed Coupling Systems
While palladium and copper dominate the landscape of cross-coupling chemistry, other transition metals like nickel and iron are emerging as powerful and more sustainable alternatives.
Nickel-Catalyzed Couplings: Nickel catalysts can often mimic the reactivity of palladium in cross-coupling reactions, including Ullmann-type couplings. wikipedia.org A nickel-catalyzed process for the synthesis of this compound would likely involve a Ni(0) catalyst, generated in situ from a Ni(II) precatalyst, which undergoes oxidative addition with 3-iodoanisole. The resulting aryl-nickel(II) species could then react with the enolate of methyl acetoacetate. Nickel catalysis can be particularly effective for coupling with less reactive aryl chlorides or for promoting challenging transformations.
Iron-Catalyzed Couplings: Iron is an attractive catalyst due to its low cost, low toxicity, and environmental abundance. Iron-catalyzed cross-coupling reactions have gained significant traction, although their application to the synthesis of β-ketoesters is less established. A potential pathway could involve the reaction of 3-iodobenzoyl chloride with a zinc or magnesium enolate of methyl acetate (a Negishi or Kumada-type coupling) catalyzed by an iron salt.
The development of these alternative metal-catalyzed systems is a key area of current research, driven by the desire for more economical and environmentally benign synthetic methods.
Stereoselective Synthesis of Enantiopure Analogues (if applicable to chiral derivatives)
This compound itself is an achiral molecule. However, its framework can be used as a scaffold for the synthesis of chiral derivatives, which are often of high value in medicinal chemistry. A common strategy to introduce chirality is the alkylation or functionalization at the C2 position (the α-carbon of the ketoester).
Asymmetric synthesis of these analogues can be achieved through several modern catalytic methods:
Chiral Phase-Transfer Catalysis: The enolate of the β-ketoester can be generated in a biphasic system and subsequently alkylated with an electrophile (e.g., benzyl bromide). A chiral phase-transfer catalyst, such as a chiral quaternary ammonium (B1175870) salt, can control the facial selectivity of the alkylation, leading to an enantiomerically enriched product.
Transition-Metal-Catalyzed Asymmetric Allylic Alkylation: The enolate can be reacted with an allylic electrophile in the presence of a chiral palladium or iridium catalyst to install a chiral allyl group at the C2 position.
Organocatalysis: Chiral amines or phosphoric acids can catalyze the asymmetric addition of the β-ketoester to electrophiles. For example, a chiral phosphoric acid could be used to catalyze the enantioselective Michael addition of the ketoester to an α,β-unsaturated aldehyde, creating two new stereocenters. beilstein-journals.org
Another approach involves the stereoselective reduction of the ketone functionality to a chiral alcohol. This can be accomplished using chiral reducing agents, such as those derived from boranes (e.g., CBS reduction), or through catalytic asymmetric transfer hydrogenation using rhodium or ruthenium catalysts with chiral ligands. organic-chemistry.org These methods provide access to enantiopure β-hydroxy esters, which are valuable chiral building blocks.
Flow Chemistry and Continuous Processing Approaches for Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov These benefits are particularly relevant for the synthesis of this compound, especially when using hazardous reagents like carbon monoxide.
Palladium-catalyzed carbonylation reactions are exceptionally well-suited to flow chemistry. vapourtec.comresearchgate.net Using specialized reactors, such as a "tube-in-tube" system, gaseous carbon monoxide can be safely introduced into the heated and pressurized liquid stream of the aryl iodide and catalyst. vapourtec.comresearchgate.net This setup minimizes the volume of pressurized gas, significantly improving safety compared to a large batch reactor. vapourtec.com It also ensures a constant and high concentration of CO in the liquid phase, which can accelerate reaction rates and improve efficiency.
Table of Flow Chemistry Advantages for Carbonylation:
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Safety | High-pressure autoclave, large gas headspace, potential for leakage. | Small internal volume, low gas inventory, enhanced containment. vapourtec.com |
| Mass Transfer | Limited by gas-liquid interface stirring. | High surface-area-to-volume ratio, efficient gas dissolution. nih.gov |
| Temperature/Pressure | Slow heating/cooling, potential for thermal runaway. | Precise temperature control, rapid heating/cooling, access to higher T/P safely. nih.gov |
| Scalability | Difficult to scale, requires larger, specialized reactors. | "Scaling out" by running longer or using parallel reactors. acs.org |
Reaction Chemistry and Transformations of Methyl 3 3 Iodophenyl 3 Oxopropanoate
Reactivity Profiles of the β-Keto Ester Functionality
The β-keto ester group is a well-studied functional group in organic chemistry, known for its versatile reactivity. This reactivity stems from the presence of a ketone and an ester group separated by a methylene (B1212753) (-CH2-) group.
β-keto esters, including Methyl 3-(3-iodophenyl)-3-oxopropanoate, exist in a dynamic equilibrium between their keto and enol forms, a phenomenon known as keto-enol tautomerism. fiveable.melibretexts.org The keto form contains the carbonyl group (C=O), while the enol form is characterized by a hydroxyl group (-OH) bonded to a carbon-carbon double bond (C=C). fiveable.me
The equilibrium position is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. researchgate.netlibretexts.org In many simple ketones, the keto form is overwhelmingly favored due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, for β-dicarbonyl compounds, the enol form can be significantly stabilized by the formation of a conjugated system and a six-membered ring via intramolecular hydrogen bonding. libretexts.org While ketones are generally more likely to be in their enol form than esters, the presence of both functional groups allows for this equilibrium. libretexts.org
The interconversion between the keto and enol tautomers can be catalyzed by either acid or base. libretexts.org
Acid-catalyzed mechanism: Involves protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon. libretexts.org
Base-catalyzed mechanism: Involves deprotonation of the α-carbon to form a resonance-stabilized enolate ion, which is subsequently protonated on the oxygen atom. libretexts.orglibretexts.org
Table 1: Factors Influencing Keto-Enol Equilibrium
| Factor | Influence on Equilibrium | Rationale |
|---|---|---|
| Solvent Polarity | Non-polar solvents often favor the enol form. | The intramolecular hydrogen bond of the enol is less disrupted by non-polar solvents. |
| Conjugation | Extended conjugation stabilizes the enol form. | The C=C bond of the enol can participate in a larger π-system. |
| Hydrogen Bonding | Intramolecular hydrogen bonding strongly favors the enol. | Forms a stable, pseudo-aromatic six-membered ring. |
The carbonyl carbons of both the ketone and the ester in this compound are electrophilic and thus susceptible to nucleophilic attack. numberanalytics.com However, the ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. Nucleophilic addition reactions are fundamental in forming new carbon-carbon or carbon-heteroatom bonds. numberanalytics.com
The reaction typically proceeds via the formation of a tetrahedral intermediate. numberanalytics.com In the case of the ketone, this intermediate is usually protonated to yield an alcohol. For the ester, the reaction can lead to substitution of the methoxy (B1213986) group, especially with strong nucleophiles.
A key aspect of the reactivity of β-keto esters is conjugate addition, also known as 1,4-addition. pressbooks.publibretexts.org In this pathway, the nucleophile attacks the β-carbon of the enone system present in the enol tautomer, leading to a resonance-stabilized enolate intermediate. pressbooks.pubfiveable.me Subsequent protonation at the α-carbon yields the final product. pressbooks.pub
The methylene group situated between the two carbonyl groups is termed an "active methylene" group. egyankosh.ac.in The hydrogens on this carbon are significantly more acidic than typical alkane hydrogens because the resulting carbanion (enolate) is stabilized by resonance, delocalizing the negative charge onto both oxygen atoms. egyankosh.ac.inyoutube.com
This enhanced acidity makes the active methylene group a potent nucleophile in its deprotonated form, enabling a variety of condensation reactions.
Claisen Condensation: This is the ester equivalent of the aldol (B89426) condensation, where an ester enolate reacts with another ester molecule. egyankosh.ac.inyoutube.com While this compound is itself often a product of a Claisen-type condensation, its active methylene can participate in further reactions.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base like an amine. jove.com The reaction proceeds through an enolate intermediate attacking the carbonyl compound, ultimately leading to a substituted olefin after dehydration. jove.com
Michael Addition: The enolate generated from the active methylene group can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate addition fashion. egyankosh.ac.in
Transformations of the Aryl Iodide Moiety
The carbon-iodine bond on the phenyl ring provides a second major site of reactivity, distinct from the β-keto ester functionality. Aryl iodides are particularly valuable in synthesis due to the C-I bond's susceptibility to cleavage and participation in various coupling reactions.
While aromatic rings are typically electron-rich and react with electrophiles, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. masterorganicchemistry.com For SNAr to proceed via the common addition-elimination mechanism, the aromatic ring must be rendered electron-deficient, usually by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org
The 3-oxo-propanoate substituent on the phenyl ring is electron-withdrawing, which can facilitate nucleophilic attack. The mechanism involves the attack of a nucleophile on the carbon bearing the iodide, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgdiva-portal.org The aromaticity is then restored by the expulsion of the iodide leaving group. diva-portal.org The reactivity of halogens in this type of reaction often follows the trend F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is favored by the more electronegative halogens that polarize the C-X bond. youtube.com
The aryl iodide moiety is an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. ncsu.edu The general catalytic cycle for many of these reactions, such as the Suzuki, Heck, and Sonogashira couplings, involves a key step of oxidative addition. wikipedia.orgunistra.fr
Oxidative Addition: In this step, a low-valent transition metal complex (commonly palladium(0) or nickel(0)) inserts into the carbon-iodine bond. wikipedia.orgnih.gov This process increases the oxidation state and coordination number of the metal center (e.g., Pd(0) to Pd(II)). wikipedia.orglibretexts.org Aryl iodides are more reactive towards oxidative addition than aryl bromides or chlorides. libretexts.org The reaction can proceed through a concerted pathway. nih.gov
Reductive Elimination: Following subsequent steps in the catalytic cycle (like transmetalation or migratory insertion), the two groups to be coupled are brought together on the metal center. Reductive elimination is the final step, where a new bond is formed between these two groups, and they are expelled from the metal complex, regenerating the low-valent catalyst. wikipedia.orglibretexts.org This step is the microscopic reverse of oxidative addition and results in a decrease in the metal's oxidation state. libretexts.org
Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for Aryl Iodides
| Reaction Name | Coupling Partner | Bond Formed |
|---|---|---|
| Suzuki Coupling | Organoboron compound (e.g., boronic acid) | C-C |
| Heck Coupling | Alkene | C-C |
| Sonogashira Coupling | Terminal Alkyne | C-C |
| Buchwald-Hartwig Amination | Amine | C-N |
| Stille Coupling | Organotin compound | C-C |
These organometallic transformations provide powerful methods for elaborating the structure of this compound, allowing for the introduction of a wide variety of substituents at the 3-position of the phenyl ring.
Tandem Reactions and Cascade Processes Involving Multiple Reactive Sites
The dual reactivity of this compound makes it an ideal substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation. These processes are highly efficient as they reduce the number of synthetic steps, minimize waste, and can lead to the rapid construction of complex molecular architectures.
One of the most powerful applications of this compound in tandem reactions is in the synthesis of heterocycles. The iodoaryl group can serve as a handle for transition metal-catalyzed cross-coupling reactions, which can be coupled with a subsequent reaction involving the β-ketoester. For instance, a Sonogashira coupling of the aryl iodide with a terminal alkyne can be followed by an intramolecular cyclization of the resulting intermediate, where the enolate of the β-ketoester attacks the newly introduced alkyne to form a fused heterocyclic system.
A hypothetical tandem reaction sequence is outlined below:
| Step | Reaction Type | Reactants | Intermediate/Product |
| 1 | Sonogashira Coupling | This compound, Terminal Alkyne, Pd catalyst, Cu co-catalyst, Base | Methyl 3-(3-(alkynyl)phenyl)-3-oxopropanoate |
| 2 | Intramolecular Cyclization | Intermediate from Step 1, Base | Fused Heterocycle |
This strategy allows for the construction of various fused ring systems, depending on the nature of the alkyne and the reaction conditions. The initial palladium-catalyzed C-C bond formation is followed by a base-mediated cyclization, showcasing a true tandem process.
Cascade reactions, which are similar to tandem reactions but where the subsequent steps are triggered by the functionality formed in the initial step, can also be envisioned. For example, a Heck reaction with an alkene bearing a nucleophilic group could lead to an intermediate that spontaneously cyclizes.
Functional Group Interconversions of this compound
The two main functional groups in this compound, the aryl iodide and the β-ketoester, can undergo a variety of interconversions independently.
Reactions at the Aryl Iodide:
The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 3-position of the phenyl ring.
| Reaction | Catalyst System | Reagent | Product |
| Suzuki Coupling | Pd(PPh₃)₄, Base | Arylboronic acid | Methyl 3-(3-biphenyl)-3-oxopropanoate derivative |
| Heck Coupling | Pd(OAc)₂, Ligand, Base | Alkene | Methyl 3-(3-alkenylphenyl)-3-oxopropanoate |
| Sonogashira Coupling | Pd catalyst, Cu co-catalyst, Base | Terminal alkyne | Methyl 3-(3-alkynylphenyl)-3-oxopropanoate |
| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | Amine | Methyl 3-(3-aminophenyl)-3-oxopropanoate derivative |
| Stille Coupling | Pd catalyst | Organostannane | Methyl 3-(3-substituted-phenyl)-3-oxopropanoate |
| Ullmann Condensation | Cu catalyst, Base | Alcohol or Amine | Methyl 3-(3-phenoxyphenyl)-3-oxopropanoate or Methyl 3-(3-anilinophenyl)-3-oxopropanoate |
These reactions are highly valuable for creating libraries of compounds with diverse functionalities, which is particularly useful in medicinal chemistry and materials science.
Reactions of the β-Ketoester Moiety:
The β-ketoester functionality is known for its rich reaction chemistry. The active methylene group is acidic and can be readily deprotonated to form an enolate, which is a potent nucleophile.
Alkylation: The enolate can be alkylated with various electrophiles, such as alkyl halides, to introduce substituents at the C2 position.
Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, leads to the formation of β,δ-diketoesters.
Knoevenagel Condensation: The active methylene group can condense with aldehydes and ketones in the presence of a base to form α,β-unsaturated products.
Hantzsch Dihydropyridine Synthesis: The β-ketoester can participate in multicomponent reactions, such as the Hantzsch synthesis, to form dihydropyridines.
Decarboxylation: Upon hydrolysis of the ester and heating, the resulting β-ketoacid readily undergoes decarboxylation to yield a ketone, in this case, 3-iodoacetophenone.
Rearrangement Reactions and Their Mechanistic Implications
While specific rearrangement reactions of this compound are not extensively documented, the β-ketoester and aryl ketone functionalities can potentially undergo several types of rearrangements under specific conditions.
One possible rearrangement is the Favorskii rearrangement , which can occur with α-halo ketones in the presence of a base. Although the starting material is not an α-halo ketone, it could be a precursor to one via halogenation of the active methylene group. The mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. The presence of the 3-iodophenyl group could influence the regioselectivity of the ring-opening.
Another potential rearrangement is the Baeyer-Villiger oxidation , which involves the oxidation of a ketone to an ester using a peroxyacid. In this case, the ketone of the β-ketoester could be oxidized. The migratory aptitude of the groups attached to the carbonyl carbon is a key factor in determining the product. The 3-iodophenyl group's migratory aptitude would be compared to that of the -CH₂COOCH₃ group. Generally, aryl groups have a higher migratory aptitude than alkyl groups.
A tandem oxidation/rearrangement of β-ketoesters to α-hydroxymalonic esters (tartronic esters) has been reported using molecular oxygen and a calcium iodide catalyst under visible light irradiation. nih.govresearchgate.net This reaction proceeds through an oxidative step followed by a rearrangement. While this specific reaction has not been documented for this compound, it represents a potential rearrangement pathway for this class of compounds.
The general mechanism for such a rearrangement is proposed to involve the formation of an α-hydroperoxy-β-ketoester, which then undergoes rearrangement with the migration of one of the ester groups.
Understanding these potential rearrangement pathways is crucial for predicting side products in other reactions and for designing novel synthetic routes that utilize these transformations to create new molecular scaffolds.
Applications in Advanced Organic Synthesis As a Chemical Intermediate
Precursor for the Synthesis of Complex Heterocyclic Compounds
The β-ketoester functionality of Methyl 3-(3-iodophenyl)-3-oxopropanoate is instrumental in the construction of numerous heterocyclic scaffolds, which are central to medicinal chemistry and materials science.
The indole (B1671886) nucleus is a ubiquitous motif in pharmaceuticals and biologically active natural products. This compound is a suitable precursor for creating substituted indoles via the classic Fischer indole synthesis. In this reaction, the keto group of the β-ketoester undergoes condensation with a phenylhydrazine (B124118) derivative under acidic conditions to form a phenylhydrazone intermediate. This intermediate then undergoes a thermally or acid-catalyzed-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia, to yield the indole ring.
The use of this specific ketoester leads to the formation of an indole with a methyl carboxylate group at the 2-position and the 3-iodophenyl moiety at the 3-position, providing a scaffold that can be further diversified through reactions at the iodine-bearing carbon.
Table 1: Plausible Reaction Scheme for Fischer Indole Synthesis
| Reactant 1 | Reactant 2 | Conditions | Product Type |
| This compound | Phenylhydrazine | Acid catalyst, Heat | Methyl 3-(3-iodophenyl)-1H-indole-2-carboxylate |
Pyrrole (B145914) and furan (B31954) rings are fundamental five-membered heterocycles found in many important compounds. This compound can be employed in several classical methods to synthesize these structures.
Hantzsch Pyrrole Synthesis: This is a four-component reaction that directly utilizes a β-ketoester. This compound can react with an α-haloketone (e.g., chloroacetone), ammonia, and a base to construct a highly substituted pyrrole ring. The resulting pyrrole would bear the 3-iodophenyl group, a methyl ester, and other substituents derived from the α-haloketone.
Feist-Benary Furan Synthesis: In this method, the enolate of the β-ketoester, generated by treatment with a base like pyridine (B92270) or sodium ethoxide, acts as a nucleophile. It attacks an α-haloketone, leading to an intermediate that subsequently cyclizes via an intramolecular nucleophilic substitution to form the furan ring. This approach yields furans with the 3-iodophenyl group and a methyl ester substituent, offering a route to densely functionalized furan systems.
Quinolines are bicyclic aromatic heterocycles prevalent in antimalarial drugs and other therapeutic agents. The β-ketoester group of this compound makes it an excellent component for established quinoline (B57606) syntheses.
Combes Quinoline Synthesis: This synthesis involves the reaction of an aniline (B41778) with a β-dicarbonyl compound under acidic conditions. The reaction of this compound with aniline would first form an enamine intermediate. Subsequent acid-catalyzed cyclization onto the aniline ring, followed by dehydration, yields a quinoline substituted with a methyl group and the 3-iodophenyl moiety.
Friedländer Synthesis: This method provides a straightforward route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester. The reaction of this compound with 2-aminobenzaldehyde (B1207257) would proceed via an initial condensation followed by cyclization and dehydration to afford a quinoline-3-carboxylate derivative bearing the 3-iodophenyl group at the 2-position.
Building Block for Carbocyclic Ring Systems
Beyond heterocycles, this compound is a valuable tool for assembling carbocyclic structures, leveraging the reactivity of its active methylene (B1212753) group.
The formation of alicyclic rings is a cornerstone of organic synthesis, particularly in the construction of natural products and steroids. The Robinson annulation is a powerful method for forming six-membered rings, and this compound can serve as the key nucleophilic component.
In this two-step sequence, the enolate of the ketoester first engages in a Michael addition with an α,β-unsaturated ketone, such as methyl vinyl ketone. This reaction forms a 1,5-dicarbonyl intermediate, which then undergoes an intramolecular aldol (B89426) condensation under basic or acidic conditions to form a cyclohexenone ring. This process effectively builds a new six-membered alicyclic ring onto the ketoester fragment.
The carbon-iodine bond on the phenyl ring of this compound is a key feature for its use as a building block in constructing complex aromatic systems. Aryl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at a specific position. This functionality enables the late-stage diversification of molecules, where the core heterocyclic or carbocyclic structure is built first, followed by modification of the phenyl ring.
Key transformations include:
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid to form a biaryl system or a styrenyl derivative, respectively.
Heck Reaction: Coupling with an alkene to introduce a vinyl substituent onto the aromatic ring.
Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl-alkyne bond, a common structure in functional materials and complex natural products.
These reactions significantly expand the molecular complexity that can be achieved, transforming the initial building block into a diverse range of elaborate structures.
Table 2: Aromatic Ring Functionalization via Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Conditions | Product Functional Group |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄, Base | Biaryl |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base | Stilbene derivative |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | Aryl-alkyne |
Role in the Total Synthesis of Natural Products and Analogues
The total synthesis of natural products remains a formidable challenge and a significant driver of innovation in organic chemistry. nih.gov The structural components of this compound make it a promising, though not yet widely documented, intermediate in the synthesis of certain classes of natural products, particularly those containing isocoumarin (B1212949) or related heterocyclic cores.
The β-ketoester functionality can be exploited for the formation of heterocyclic rings, while the 3-iodophenyl group serves as a handle for the introduction of further molecular complexity through various cross-coupling reactions. For instance, the palladium-catalyzed Sonogashira coupling of the aryl iodide with a terminal alkyne could be a key step in the synthesis of polyketide natural products or those featuring an enyne moiety. wikipedia.orglibretexts.org Subsequent intramolecular cyclization could then furnish the core heterocyclic structure.
While specific examples of the total synthesis of a natural product employing this compound are not prevalent in the literature, its potential is underscored by the numerous synthetic strategies that rely on similar building blocks. The development of efficient routes to natural product analogues for structure-activity relationship (SAR) studies is another area where this compound could prove invaluable.
| Potential Reaction Type | Coupling Partner | Resulting Moiety | Relevance to Natural Products |
| Sonogashira Coupling | Terminal Alkyne | Arylalkyne | Precursor to polyketides, enynes |
| Suzuki Coupling | Boronic Acid/Ester | Biaryl | Found in various alkaloids and lignans |
| Heck Coupling | Alkene | Substituted Alkene | Common structural unit in natural products |
| Buchwald-Hartwig Amination | Amine | Arylamine | Core structure in many alkaloids |
Contributions to the Synthesis of Designed Molecules for Materials Science
The field of materials science increasingly relies on the design and synthesis of novel organic molecules with specific electronic, optical, or self-assembly properties. The 3-iodophenyl group of this compound makes it an excellent candidate for incorporation into functional materials through palladium-catalyzed cross-coupling reactions. wikipedia.orgnanochemres.org
For example, Suzuki and Sonogashira coupling reactions can be employed to create conjugated systems, such as oligo(phenylene vinylene)s (OPVs) or oligo(phenylene ethynylene)s (OPEs), which are known for their applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nanochemres.orgresearchgate.net The β-ketoester portion of the molecule can be further modified to tune the electronic properties of the final material or to introduce specific functionalities for sensing or self-assembly.
The ability to precisely control the molecular architecture through these synthetic transformations allows for the rational design of materials with tailored properties. While the direct application of this compound in materials science is an emerging area, the versatility of its functional groups suggests a promising future.
| Material Class | Key Synthetic Reaction | Potential Application |
| Conjugated Polymers | Suzuki, Stille, or Heck Coupling | Organic Electronics (OLEDs, OPVs) |
| Dendrimers | Divergent or Convergent Synthesis | Light-Harvesting, Catalysis |
| Liquid Crystals | Anisotropic Molecular Design | Display Technologies |
| Fluorescent Probes | Functionalization of Core Scaffold | Chemical or Biological Sensing |
Scaffold for Combinatorial Chemistry Library Development
Combinatorial chemistry has become a powerful tool for the rapid synthesis of large numbers of diverse compounds for high-throughput screening in drug discovery and materials science. nih.govnih.gov The structure of this compound is well-suited for its use as a central scaffold in the generation of combinatorial libraries.
The aryl iodide provides a key point of diversification through a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. wikipedia.orgnanochemres.orgwikipedia.org Each of these reactions allows for the introduction of a different class of building blocks, leading to a vast array of structurally distinct products.
Furthermore, the β-ketoester functionality offers additional opportunities for modification. It can be alkylated, acylated, or used in condensation reactions to form various heterocyclic systems. This dual-point diversification strategy enables the creation of complex and three-dimensional molecular libraries from a single, readily accessible starting material.
Below is a table illustrating a hypothetical combinatorial library synthesis using this compound as the scaffold.
| Scaffold | Diversification Point 1 (Aryl Iodide) | Reaction Type | Building Blocks (R1) | Diversification Point 2 (β-Ketoester) | Reaction Type | Building Blocks (R2) |
| This compound | C-I Bond | Suzuki Coupling | Aryl Boronic Acids | Active Methylene | Knoevenagel Condensation | Aldehydes |
| Sonogashira Coupling | Terminal Alkynes | Hantzsch Pyrrole Synthesis | α-Haloketones, Amines | |||
| Buchwald-Hartwig Amination | Primary/Secondary Amines | Gewald Aminothiophene Synthesis | Sulfur, Cyanoacetonitrile |
Theoretical and Computational Investigations on Methyl 3 3 Iodophenyl 3 Oxopropanoate
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. unipd.it These methods solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, the preferred three-dimensional arrangement of atoms. For Methyl 3-(3-iodophenyl)-3-oxopropanoate, these calculations provide a detailed picture of its geometry and the distribution of electrons, which are crucial for predicting its physical and chemical behavior.
The first step in a computational study is typically geometry optimization. Using methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G(d,p)), the molecule's structure is adjusted to find the minimum energy conformation. nih.gov This process yields precise information on bond lengths, bond angles, and dihedral angles, defining the most stable spatial arrangement of the molecule.
Table 1: Illustrative Optimized Geometric Parameters for this compound This data is hypothetical and for illustrative purposes.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C(ar)-I | 2.10 Å |
| Bond Length | C(ar)-C(=O) | 1.49 Å |
| Bond Length | C=O (keto) | 1.22 Å |
| Bond Length | C(=O)-CH2 | 1.52 Å |
| Bond Length | C=O (ester) | 1.21 Å |
| Bond Angle | C(ar)-C(ar)-I | 119.8° |
| Bond Angle | C(ar)-C(=O)-CH2 | 118.5° |
| Dihedral Angle | I-C(ar)-C(=O)-CH2 | 25.4° |
Beyond geometry, quantum calculations reveal the electronic landscape of the molecule. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting regions susceptible to electrophilic or nucleophilic attack. nih.gov For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the keto and ester groups, indicating their nucleophilic character, while positive potential (blue) would likely be found around the methylene (B1212753) protons and the iodinated phenyl ring. Mulliken atomic charge analysis further quantifies this distribution by assigning partial charges to each atom, offering a numerical basis for understanding intramolecular electronic effects. epstem.net
Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in this compound This data is hypothetical and for illustrative purposes.
| Atom | Calculated Mulliken Charge (e) |
|---|---|
| I | -0.15 |
| C (bonded to I) | +0.12 |
| O (keto) | -0.55 |
| C (keto) | +0.60 |
| O (ester, C=O) | -0.58 |
| O (ester, O-CH3) | -0.45 |
Density Functional Theory (DFT) Studies of Reactivity and Reaction Pathways
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it ideal for studying chemical reactivity. nih.govscirp.org By analyzing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—DFT provides critical insights into its reactive tendencies.
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity and greater polarizability. nih.gov For this compound, the HOMO would likely be localized on the iodophenyl ring and the enolizable keto-ester moiety, while the LUMO would be centered on the carbonyl groups. From these orbital energies, global reactivity descriptors such as chemical potential, hardness, softness, and the electrophilicity index can be calculated to quantify the molecule's reactive nature. nih.govnih.gov
Table 3: Illustrative DFT-Calculated Reactivity Descriptors for this compound This data is hypothetical and for illustrative purposes.
| Descriptor | Definition | Calculated Value (eV) |
|---|---|---|
| E(HOMO) | Highest Occupied Molecular Orbital Energy | -6.85 |
| E(LUMO) | Lowest Unoccupied Molecular Orbital Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 5.65 |
| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -4.025 |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.825 |
| Electrophilicity Index (ω) | μ² / (2η) | 2.85 |
Furthermore, DFT is instrumental in mapping reaction pathways by calculating the potential energy surface of a chemical reaction. This allows for the identification of transition states and the calculation of activation energies, providing a theoretical basis for understanding reaction kinetics and mechanisms. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide a static, minimum-energy picture, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a computational method used to study this dynamic behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations generate a trajectory that reveals how the molecule flexes, rotates, and interacts with its environment.
For this compound, MD simulations would be crucial for performing a thorough conformational analysis. The molecule possesses several rotatable bonds, including the C(ar)-C(=O) bond and bonds within the keto-ester chain. MD simulations can explore the potential energy landscape associated with these rotations, identifying the most stable conformers and the energy barriers between them. nih.gov This is particularly important for understanding how the molecule might bind to a biological target or adopt a specific shape in solution. The simulations can be performed in a vacuum or, more realistically, in an explicit solvent like water to account for environmental effects on conformational preference. scispace.com
Table 4: Illustrative Conformational Analysis Summary from a Hypothetical MD Simulation This data is hypothetical and for illustrative purposes.
| Conformer | Key Dihedral Angle (I-C-C=O) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A (Global Minimum) | ~25° | 0.00 | 65 |
| B | ~160° | 1.5 | 25 |
| C | ~90° | 3.2 | 10 |
Computational Prediction of Spectroscopic Signatures (Methodology Focus)
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for confirming their identity and interpreting experimental data. The methodologies focus on calculating the physical phenomena that give rise to different types of spectra.
For infrared (IR) spectroscopy, the primary methodology involves calculating the vibrational frequencies of the molecule. This is typically done using DFT, which computes the second derivatives of the energy with respect to atomic displacements. epstem.net The resulting frequencies correspond to the molecule's normal modes of vibration (e.g., C=O stretching, C-H bending). Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the raw data is usually scaled by an empirical factor to achieve better agreement with experimental spectra. researchgate.net
For Nuclear Magnetic Resonance (NMR) spectroscopy, the main computational task is the prediction of chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for this purpose. epstem.net It calculates the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. These shielding values are then referenced against a standard compound (like tetramethylsilane, TMS) to yield the ¹H and ¹³C NMR chemical shifts.
Table 5: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This data is hypothetical and for illustrative purposes.
| Spectroscopy Type | Feature | Calculated Value | Hypothetical Experimental Value |
|---|---|---|---|
| IR | C=O (keto) stretch | 1755 cm⁻¹ (scaled) | 1740 cm⁻¹ |
| IR | C=O (ester) stretch | 1780 cm⁻¹ (scaled) | 1765 cm⁻¹ |
| ¹³C NMR | C=O (keto) | 195.2 ppm | 194.5 ppm |
| ¹³C NMR | C=O (ester) | 168.0 ppm | 167.3 ppm |
| ¹H NMR | CH₂ (methylene) | 3.65 ppm | 3.58 ppm |
In Silico Design of Novel Derivatives and Reactivity Enhancement Strategies
In silico design leverages computational power to rationally propose new molecules with desired properties, accelerating the discovery process and reducing the need for extensive trial-and-error synthesis. nih.govbiointerfaceresearch.com Starting with this compound as a lead structure, computational methods can be used to design derivatives with enhanced reactivity or other improved characteristics.
One common strategy is to modify the substituents on the phenyl ring. For instance, the iodine atom could be replaced with other halogens (F, Cl, Br) or with electron-donating/-withdrawing groups (-OCH₃, -NO₂) to systematically tune the molecule's electronic properties. DFT calculations on these virtual derivatives can quickly predict how these changes would affect the HOMO-LUMO gap. A smaller gap would suggest enhanced reactivity. biointerfaceresearch.com Another approach involves bioisosteric replacement of the ester group or modifications to the keto-ester linker to alter the molecule's shape and flexibility. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate calculated molecular descriptors with a target property, providing a predictive framework for designing even more effective compounds. biointerfaceresearch.com
Table 6: Illustrative In Silico Design of Derivatives for Reactivity Enhancement This data is hypothetical and for illustrative purposes.
| Derivative Modification (at 3-position) | Predicted HOMO-LUMO Gap (eV) | Predicted Change in Reactivity |
|---|---|---|
| -I (Parent Molecule) | 5.65 | Baseline |
| -NO₂ | 4.95 | Increased |
| -F | 5.75 | Decreased |
| -OCH₃ | 5.50 | Slightly Increased |
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is a powerful tool for unraveling the intricate details of chemical reaction mechanisms. mdpi.com By mapping the potential energy surface, these methods can trace the lowest energy path from reactants to products, identifying key intermediates and transition states along the way. researchgate.netmdpi.com
For a reaction involving this compound, such as a Claisen condensation or a nucleophilic attack at the keto-carbonyl, DFT calculations can be employed to model the entire process. The procedure involves:
Optimizing the geometries of the reactants, products, and any intermediates.
Locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface.
Performing an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the identified TS correctly connects the reactants and products.
This detailed energetic profile provides a deep understanding of the reaction's feasibility, kinetics, and stereoselectivity, offering insights that are often inaccessible through experimental means alone.
Table 7: Illustrative Energy Profile for a Hypothetical Nucleophilic Addition to the Keto Group This data is hypothetical and for illustrative purposes.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nucleophile | 0.0 |
| Transition State (TS) | Structure where the new bond is partially formed | +15.2 |
| Intermediate | Tetrahedral intermediate after nucleophilic attack | -5.8 |
| Products | Final addition product | -12.5 |
Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation Focus on Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques Applied to Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 3-(3-iodophenyl)-3-oxopropanoate, a suite of NMR experiments is utilized to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the atoms.
Based on the structure of this compound, the following proton and carbon environments are expected. The predicted chemical shifts are based on analogous compounds, such as 3-iodoacetophenone and methyl propanoate.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH (ortho to C=O) | 8.1 - 8.3 | 130 - 132 |
| Aromatic CH (ortho to I) | 7.8 - 8.0 | 138 - 140 |
| Aromatic CH (para to C=O) | 7.2 - 7.4 | 128 - 130 |
| Aromatic CH (para to I) | 8.0 - 8.2 | 135 - 137 |
| Aromatic C-I | - | 94 - 96 |
| Aromatic C-C=O | - | 136 - 138 |
| Ketone C=O | - | 195 - 198 |
| Methylene (B1212753) CH₂ | 4.0 - 4.2 | 45 - 47 |
| Ester C=O | - | 167 - 169 |
Multi-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC)
To unambiguously assign the predicted signals and confirm the molecular structure, multi-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled aromatic protons on the phenyl ring. The complex splitting patterns of the aromatic region can be deciphered by identifying which protons are adjacent to each other. No correlation would be expected between the aromatic protons, the methylene protons, and the methyl ester protons, as they are separated by quaternary carbons or a heteroatom.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. The HMQC or HSQC spectrum would show a cross-peak connecting the ¹H signal of the methylene group to its corresponding ¹³C signal, and the ¹H signal of the methyl group to its ¹³C signal. Similarly, each aromatic CH proton signal would be correlated to its directly attached carbon atom, aiding in the definitive assignment of the aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment shows couplings between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity of the different fragments of the molecule. Key expected HMBC correlations for this compound are detailed in the table below.
Expected Key HMBC Correlations
| Proton (¹H) | Correlated Carbons (¹³C) | Structural Information Confirmed |
|---|---|---|
| Methylene CH₂ | Ketone C=O, Ester C=O, Aromatic C-C=O | Confirms the propanoate chain and its attachment to the benzoyl group. |
| Methyl OCH₃ | Ester C=O | Confirms the methyl ester functionality. |
| Aromatic CHs | Other aromatic carbons (2 and 3 bonds away) | Confirms the substitution pattern of the phenyl ring. |
Advanced Pulse Sequences for Stereochemical Analysis
For this compound, the primary stereochemical consideration is the potential for keto-enol tautomerism. The β-ketoester functionality can exist in equilibrium between the keto form and the enol form. Advanced NMR pulse sequences can be used to study this dynamic process.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can detect through-space proximity of protons. In the case of the enol tautomer, a NOESY experiment could show a correlation between the enolic proton and nearby protons, helping to determine the geometry of the enol.
Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, the equilibrium between the keto and enol forms can be studied. Changes in the relative integrals of the signals corresponding to each tautomer allow for the determination of thermodynamic parameters of the equilibrium.
Mass Spectrometry (MS) Methodologies for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) Techniques
High-resolution mass spectrometry can measure the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of the molecular ion and its fragments. For this compound (C₁₀H₉IO₃), the expected exact mass of the molecular ion [M]⁺˙ can be calculated.
Calculated Exact Mass for C₁₀H₉IO₃
| Isotope | Exact Mass (Da) |
|---|---|
| ¹²C | 12.000000 |
| ¹H | 1.007825 |
| ¹⁶O | 15.994915 |
| ¹²⁷I | 126.904473 |
| C₁₀H₉IO₃ | 303.95963 |
By comparing the experimentally measured mass to the calculated mass, the elemental formula can be confirmed with a high degree of confidence.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion), which is then fragmented, and the resulting product ions are analyzed. This provides detailed information about the structure of the precursor ion. The fragmentation of this compound is expected to proceed through several characteristic pathways.
A plausible fragmentation pathway for this compound would involve initial cleavages alpha to the carbonyl groups and loss of neutral fragments.
Predicted Key Fragment Ions in the MS/MS Spectrum
| m/z | Proposed Fragment | Neutral Loss |
|---|---|---|
| 272.9515 | [C₉H₆IO₂]⁺ | OCH₃ |
| 244.9566 | [C₈H₆IO]⁺ | COOCH₃ |
| 203.9489 | [C₆H₄I]⁺ | CH₃OCOCH₂CO |
| 127.0000 | [I]⁺ | C₁₀H₉O₃ |
| 105.0334 | [C₇H₅O]⁺ | C₃H₄O₂I |
The presence of the iodine atom would also give rise to a characteristic isotopic pattern in the mass spectrum, although ¹²⁷I is the only stable isotope. The loss of an iodine radical is also a possible fragmentation pathway.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a molecule.
For this compound, the key functional groups are the aromatic ring, the ketone, and the ester. Each of these groups has characteristic vibrational frequencies.
Expected Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| C=O (Ketone) | Stretching | 1680 - 1700 | 1680 - 1700 |
| C=O (Ester) | Stretching | 1735 - 1750 | 1735 - 1750 |
| C-O (Ester) | Stretching | 1100 - 1300 | 1100 - 1300 |
| Aromatic C=C | Stretching | 1450 - 1600 | 1450 - 1600 |
| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 |
| Aromatic C-H | Bending (out-of-plane) | 690 - 900 | Weak |
| Aliphatic C-H | Stretching | 2850 - 3000 | 2850 - 3000 |
The conjugation of the ketone with the aromatic ring is expected to lower its stretching frequency compared to a simple aliphatic ketone. The presence of two distinct carbonyl stretching bands in the IR and Raman spectra would be strong evidence for the presence of both the ketone and ester functionalities. The substitution pattern on the aromatic ring can often be inferred from the pattern of the out-of-plane C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) of the IR spectrum. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the C-I bond.
X-ray Crystallography as a Tool for Solid-State Structure Determination of Crystalline Forms or Derivatives
Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional structure of a crystalline solid at the atomic level. This technique would allow for the unambiguous determination of bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, it reveals the packing arrangement of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds or halogen bonds involving the iodine atom, which govern the physical properties of the solid.
To perform this analysis, a high-quality single crystal of the compound is required. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution in an appropriate solvent system. Once a suitable crystal is mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to generate an electron density map, from which the atomic positions can be determined and the molecular structure refined.
The structural data obtained would confirm the connectivity of the atoms, the conformation of the flexible propanoate chain, and the planarity of the iodophenyl ring. A key aspect of the analysis for this particular molecule would be the investigation of potential non-covalent interactions involving the iodine atom, which is known to participate in halogen bonding—a directional interaction that can influence crystal packing and molecular recognition.
Illustrative Crystallographic Data Table for an Aromatic Keto Ester Note: The following data is a representative example for a crystalline organic compound and does not represent experimentally determined values for this compound, for which specific crystallographic data is not publicly available.
| Parameter | Example Value |
|---|---|
| Empirical Formula | C10H9IO4 |
| Formula Weight | 320.08 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 10.3 Å α = 90°, β = 105.5°, γ = 90° |
| Volume | 1020 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 2.085 g/cm³ |
| Final R index [I > 2σ(I)] | R1 = 0.045 |
Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Isolation Methodologies
Chromatography is a cornerstone of chemical analysis, providing powerful methods for separating, identifying, and quantifying the components of a mixture. For this compound, both HPLC and GC are highly applicable for assessing its purity after synthesis and for isolating it from byproducts and unreacted starting materials.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds with the polarity of this compound. In this setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase (typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol).
A significant challenge in the HPLC analysis of β-keto esters is the potential for keto-enol tautomerism, which can lead to peak broadening or the appearance of multiple peaks for a single compound. This equilibrium can be influenced by the solvent, pH, and temperature. Method development often involves optimizing these parameters to ensure a sharp, symmetrical peak. This may include the addition of an acid (like trifluoroacetic acid) to the mobile phase to suppress enolate formation or controlling the column temperature.
Purity is determined by injecting a solution of the compound and analyzing the resulting chromatogram. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. For isolation, preparative HPLC can be employed, which uses larger columns to separate and collect significant quantities of the purified compound.
Illustrative HPLC Method Parameters
| Parameter | Typical Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas chromatography is an ideal technique for the separation and analysis of volatile and thermally stable compounds. This compound is expected to have sufficient volatility and thermal stability to be analyzed by GC, often coupled with a mass spectrometer (GC-MS).
In GC, the sample is vaporized and swept by a carrier gas (e.g., helium or nitrogen) through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile and stationary phases. The temperature of the column is typically programmed to increase during the analysis, allowing for the elution of compounds with a wide range of boiling points.
GC-MS provides definitive identification by furnishing a mass spectrum for each separated component. The mass spectrum displays the molecular ion and a characteristic fragmentation pattern that serves as a molecular fingerprint. The presence of an iodine atom in the molecule would be readily apparent from its characteristic isotopic signature. GC is highly sensitive and provides excellent resolution, making it a powerful tool for detecting trace impurities.
Illustrative GC-MS Method Parameters
| Parameter | Typical Condition |
|---|---|
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | Capillary column with a nonpolar stationary phase (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Derivatives and Analogues: Synthesis and Reactivity
Systematic Modification of the Ester Moiety
The methyl ester group is a versatile handle for initial diversification strategies, allowing for its conversion into other esters, carboxylic acids, and amides, thereby modulating the molecule's steric and electronic properties.
The methyl ester of the parent compound can be readily exchanged for other alkyl or aryl groups through transesterification. This reaction is typically catalyzed by an acid or base and driven to completion by using a large excess of the desired alcohol or by removing the methanol (B129727) byproduct. For example, reacting Methyl 3-(3-iodophenyl)-3-oxopropanoate with ethanol in the presence of a catalytic amount of sulfuric acid or sodium ethoxide would yield the corresponding ethyl ester. Similarly, phenol-derived esters can be synthesized, though often requiring different conditions, such as activation of the corresponding carboxylic acid.
Table 1: Examples of Alternative Esters via Transesterification
| Starting Material | Reagent Alcohol | Product Name |
| This compound | Ethanol | Ethyl 3-(3-iodophenyl)-3-oxopropanoate |
| This compound | Isopropanol | Isopropyl 3-(3-iodophenyl)-3-oxopropanoate |
| This compound | Benzyl alcohol | Benzyl 3-(3-iodophenyl)-3-oxopropanoate |
| This compound | Phenol | Phenyl 3-(3-iodophenyl)-3-oxopropanoate |
Saponification of the methyl ester using a base such as sodium hydroxide in an aqueous or alcoholic solution, followed by acidic workup, yields the corresponding carboxylic acid, 3-(3-iodophenyl)-3-oxopropanoic acid. This carboxylic acid is a key intermediate for the synthesis of amides.
The carboxylic acid can be coupled with a wide range of primary and secondary amines to form amides using standard peptide coupling reagents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxyl group, facilitating nucleophilic attack by the amine. This methodology allows for the introduction of diverse functionalities through the choice of amine.
Table 2: Synthesis of Amide Derivatives
| Intermediate | Reagent Amine | Coupling Reagent | Product Name |
| 3-(3-Iodophenyl)-3-oxopropanoic acid | Ammonia | EDC | 3-(3-Iodophenyl)-3-oxopropanamide |
| 3-(3-Iodophenyl)-3-oxopropanoic acid | Aniline (B41778) | DCC | N-Phenyl-3-(3-iodophenyl)-3-oxopropanamide |
| 3-(3-Iodophenyl)-3-oxopropanoic acid | Diethylamine | EDC | N,N-Diethyl-3-(3-iodophenyl)-3-oxopropanamide |
| 3-(3-Iodophenyl)-3-oxopropanoic acid | Morpholine | DCC | 1-(Morpholino)-3-(3-iodophenyl)propane-1,3-dione |
Functionalization of the Aryl Ring System
The iodophenyl ring provides a platform for further substitution, either by leveraging the existing iodine atom or by introducing new substituents through aromatic substitution reactions.
Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org It involves a Directed Metalation Group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org In this compound, the application of DoM is complex due to several competing reaction pathways:
Halogen-Metal Exchange : The carbon-iodine bond is susceptible to rapid exchange with organolithium reagents (e.g., n-butyllithium or t-butyllithium), which is often faster than C-H deprotonation. wikipedia.org This would generate a lithium species at the C3 position, which could then be trapped with an electrophile.
Enolate Formation : The α-protons on the carbon between the two carbonyl groups are highly acidic and will be readily removed by a strong base to form a stable enolate.
Ortho-Deprotonation : The benzoyl ketone could potentially act as a weak DMG, directing lithiation to the C2 or C4 positions. However, this is generally much slower than the aforementioned processes.
To achieve selective ortho-metalation, a carefully designed strategy would be required. This might involve protecting the β-keto system and/or using specific organometallic reagents that favor deprotonation over halogen-metal exchange, such as a lithium amide base (e.g., lithium diisopropylamide, LDA) under precise temperature control. A more viable approach could involve converting the ketone into a more powerful DMG, such as an oxazoline or a tertiary amide, on a precursor molecule before attempting ortho-lithiation.
Further substitution on the aryl ring can be achieved via electrophilic aromatic substitution (EAS). The regiochemical outcome is dictated by the directing effects of the two existing substituents: the iodine atom and the acyl group.
Iodine : As a halogen, it is an ortho-, para-director, though it deactivates the ring towards substitution.
Acyl Group (-COR) : This is a strong deactivating group and a meta-director due to its electron-withdrawing nature.
The positions on the ring are influenced as follows:
C2 : Ortho to Iodine, ortho to the acyl group. Sterically hindered and deactivated by the adjacent acyl group.
C4 : Ortho to the acyl group, para to Iodine. Strongly deactivated by the acyl group.
C5 : Meta to the acyl group, meta to Iodine. The acyl group directs meta to this position.
C6 : Ortho to Iodine, meta to the acyl group. Both substituents direct incoming electrophiles to this position, making it the most likely site of substitution.
Therefore, electrophilic substitution reactions like nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., with Br₂/FeBr₃) are expected to yield predominantly the 6-substituted product.
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
| Electrophilic Reagent | Electrophile (E+) | Predicted Major Product Name |
| HNO₃ / H₂SO₄ | -NO₂ | Methyl 3-(3-iodo-6-nitrophenyl)-3-oxopropanoate |
| Br₂ / FeBr₃ | -Br | Methyl 3-(6-bromo-3-iodophenyl)-3-oxopropanoate |
| SO₃ / H₂SO₄ | -SO₃H | 4-(3-(Methoxycarbonyl)propanoyl)-2-iodobenzenesulfonic acid |
| CH₃Cl / AlCl₃ | -CH₃ | Methyl 3-(3-iodo-6-methylphenyl)-3-oxopropanoate |
Diversification at the β-Keto Position
The methylene (B1212753) group flanked by the two carbonyls (the C2 position) is particularly reactive due to the acidity of its protons. Deprotonation with a suitable base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), generates a nucleophilic enolate. This enolate can then react with a variety of electrophiles, providing a powerful method for introducing substituents at this position.
Common transformations include:
Alkylation : Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) introduces an alkyl group.
Acylation : Reaction with acyl chlorides or anhydrides introduces an additional acyl group.
These reactions provide a straightforward route to a wide range of α-substituted β-keto esters, significantly diversifying the molecular scaffold. For instance, treatment of this compound with sodium hydride followed by methyl iodide would yield Methyl 2-methyl-3-(3-iodophenyl)-3-oxopropanoate.
Alkylation and Arylation at the Active Methylene
The methylene group flanked by two carbonyl functionalities in β-dicarbonyl compounds is notably acidic, with pKa values typically in the range of 9–11. uobabylon.edu.iq This increased acidity allows for easy deprotonation to form a stable enolate, which can act as a potent nucleophile in various carbon-carbon bond-forming reactions.
Alkylation: The enolate of this compound can be readily alkylated by treatment with a base, such as an alkoxide, followed by reaction with an alkyl halide in an SN2 reaction. pressbooks.pub This process allows for the introduction of one or two alkyl groups at the α-position. The choice of base and reaction conditions is crucial to control the degree of alkylation and prevent side reactions. The general scheme for the alkylation is as follows:
| Reactant | Reagents | Product |
| This compound | 1. Base (e.g., NaOEt) 2. Alkyl halide (R-X) | Methyl 2-alkyl-3-(3-iodophenyl)-3-oxopropanoate |
| Methyl 2-alkyl-3-(3-iodophenyl)-3-oxopropanoate | 1. Base (e.g., NaOEt) 2. Alkyl halide (R'-X) | Methyl 2,2-dialkyl-3-(3-iodophenyl)-3-oxopropanoate |
Arylation: The introduction of an aryl group at the active methylene position is a more challenging transformation. However, recent advances in transition metal catalysis have provided efficient methods for the α-arylation of carbonyl compounds. Palladium-catalyzed cross-coupling reactions are particularly effective. For instance, a catalyst system derived from Pd₂(dba)₃ and a suitable phosphine ligand can be used to couple the enolate of a β-keto ester with an aryl bromide. nih.gov This methodology can be adapted for the arylation of this compound, providing access to β-aryl-β-keto esters.
Reduction and Oxidation of the Carbonyl Groups
The two carbonyl groups of this compound exhibit different reactivities, allowing for selective transformations.
Reduction: The selective reduction of the keto group in the presence of the ester is a valuable transformation, leading to the corresponding β-hydroxy ester. This can be achieved using various reducing agents. For highly stereoselective reductions, biocatalytic methods employing baker's yeast (Saccharomyces cerevisiae) or isolated dehydrogenase enzymes have proven to be very effective. These enzymatic reductions can produce chiral β-hydroxy esters with high enantiomeric excess. For example, genetically engineered strains of baker's yeast have been developed to selectively produce either the (3R)- or (3S)-alcohol. Chemical methods for diastereoselective reduction of α-substituted β-keto esters have also been developed, using reagents like cerium trichloride in combination with sterically hindered borohydrides to achieve high anti-selectivity.
Oxidation: The oxidation of the active methylene group can lead to the formation of α-hydroxy-β-keto esters. A variety of chemical protocols are available to accomplish this transformation. For instance, enantioselective α-hydroxylation can be achieved using chiral salen-zirconium(IV) complexes as catalysts with cumene hydroperoxide as the oxidant. This method can yield chiral α-hydroxy β-keto esters in excellent yields and high enantioselectivities.
Synthesis and Reactivity of Chiral Analogues
The development of synthetic routes to chiral analogues of this compound is of significant interest for applications in asymmetric synthesis and medicinal chemistry. Chiral β-keto esters are valuable building blocks for the synthesis of natural products and pharmaceuticals.
One effective strategy for the synthesis of chiral β-keto esters is through lipase-catalyzed transesterification. Enzymes such as Candida antarctica lipase B (CALB) can catalyze the transesterification of a β-keto ester with a racemic alcohol, leading to the kinetic resolution of the alcohol and the formation of a chiral β-keto ester product. google.com This method is advantageous due to its mild, often solvent-free conditions. google.com
Another approach involves the use of chiral auxiliaries. For example, a chiral amine can be reacted with the β-keto ester to form an enantiopure enamine. Subsequent reaction of this chiral enamine with an electrophile can lead to the formation of a chiral α-substituted β-keto ester with good stereoselectivity.
The resulting chiral β-keto esters can undergo a variety of stereoselective transformations. For instance, their reduction can lead to the synthesis of chiral diols with high diastereoselectivity. These chiral building blocks are valuable intermediates in the synthesis of complex molecules.
Supramolecular Assembly and Self-Organization of Derivatives
The ability of molecules to self-assemble into well-defined supramolecular structures is a key area of modern chemistry. The derivatives of this compound, with their combination of aromatic and dicarbonyl functionalities, have the potential to engage in various non-covalent interactions, such as hydrogen bonding, halogen bonding (due to the iodine atom), and π-π stacking.
A notable example of self-organization is observed in the crystallization of β-keto ester derivatives. The crystallinity of the product of a Michael addition involving a β-keto ester can be tuned by modifying the ester group. nih.gov For instance, using a more rigid and bulky ester group, such as a fluorenyl ester instead of a methyl ester, can enhance the crystallinity of the product. nih.gov This improved crystallinity can facilitate a process known as crystallization-induced diastereomer transformation (CIDT), where the initially formed mixture of diastereomers equilibrates in solution, and the less soluble, thermodynamically more stable diastereomer selectively crystallizes, thus driving the equilibrium towards a single stereoisomer. nih.gov This demonstrates how subtle modifications to the molecular structure can have a profound impact on the self-organization of molecules in the solid state, leading to high levels of stereocontrol.
Catalytic Aspects in Synthesis and Transformations of Methyl 3 3 Iodophenyl 3 Oxopropanoate
Organocatalysis in Stereoselective Transformations
Organocatalysis has emerged as a powerful tool for the construction of chiral molecules, offering a metal-free alternative to traditional catalysis. For a substrate like Methyl 3-(3-iodophenyl)-3-oxopropanoate, the acidic α-proton of the β-ketoester functionality is a prime target for organocatalytic activation. Chiral Brønsted bases, Brønsted acids, and Lewis bases can facilitate a variety of stereoselective transformations at this position.
Prominent among these are asymmetric Michael additions, where the enolate of the β-ketoester, generated in the presence of a chiral catalyst, adds to various Michael acceptors. For instance, cinchona alkaloid-derived catalysts are highly effective in promoting the addition of β-ketoesters to nitroalkenes, yielding products with high diastereo- and enantioselectivity. researchgate.netau.dkrsc.orgresearchgate.net This methodology could be applied to this compound to introduce a chiral side chain at the C2 position.
Similarly, organocatalytic asymmetric alkylation represents a direct approach to introduce chirality. Phase-transfer catalysis, employing chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids, has proven effective for the α-alkylation of cyclic β-ketoesters and amides with excellent enantiopurity. rsc.org This strategy is readily adaptable to acyclic β-ketoesters like the title compound.
Furthermore, organocatalytic approaches can be envisioned for other transformations such as α-aminations, α-hydroxylations, and α-halogenations, providing access to a diverse range of chiral building blocks from this compound. The choice of organocatalyst—be it a primary amine, a phosphoric acid, or a thiourea (B124793) derivative—would be crucial in directing the stereochemical outcome of these reactions.
Transition-Metal Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation
The aryl iodide functionality in this compound is a key handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Coupling Reactions
Palladium catalysis is arguably the most versatile tool for the functionalization of aryl halides. The C-I bond in this compound is highly susceptible to oxidative addition to a Pd(0) center, initiating a catalytic cycle for various coupling reactions.
The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organohalide, is a prime example. By reacting this compound with a variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base, a wide range of biaryl and styrenyl derivatives can be synthesized. The choice of ligand, such as bulky, electron-rich phosphines like XPhos, is often critical for achieving high yields, especially with challenging substrates.
Another powerful palladium-catalyzed transformation is the Heck reaction, which couples the aryl iodide with an alkene. This would allow for the introduction of various unsaturated side chains at the 3-position of the phenyl ring. The α-arylation of the β-ketoester moiety is also achievable through palladium catalysis, typically by coupling with an aryl halide.
The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl halide, provides a direct route to aryl alkynes. Applying this to this compound would yield products with an alkynyl substituent, which are valuable intermediates for further synthetic manipulations.
Below is a representative table of potential palladium-catalyzed reactions with this compound based on analogous systems.
| Reaction Type | Coupling Partner | Catalyst System (Exemplary) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, XPhos, K₃PO₄ | Biaryl derivative |
| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Styrenyl derivative |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl alkyne derivative |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | Aryl amine derivative |
| Carbonylation | Carbon monoxide, Alcohol | PdCl₂, dppf, Et₃N | Aryl ester derivative |
Copper-Catalyzed Processes
Copper-catalyzed reactions offer a cost-effective alternative to palladium-based systems for certain transformations. The Ullmann condensation, a classic copper-catalyzed reaction, can be used to form carbon-oxygen or carbon-nitrogen bonds. For example, reacting this compound with phenols or amines in the presence of a copper catalyst would yield diaryl ether or diaryl amine derivatives, respectively.
Modern copper-catalyzed cross-coupling reactions often utilize ligands such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine to facilitate the coupling of aryl iodides with a variety of nucleophiles, including amides, thiols, and alcohols. These reactions typically proceed under milder conditions than the traditional Ullmann reaction.
Nickel and Rhodium-Catalyzed Reactions
Nickel catalysts have gained prominence as a more economical alternative to palladium for a range of cross-coupling reactions. Nickel-catalyzed Suzuki-Miyaura and Negishi couplings of aryl iodides are well-established. Furthermore, nickel catalysis is particularly effective in reductive coupling reactions, for instance, the coupling of aryl iodides with alkyl halides. nih.govrsc.org An asymmetric variant of this reaction could lead to the formation of chiral α-aryl carboxylic acid derivatives from related substrates.
Rhodium catalysts are also capable of effecting transformations on aryl iodides. For example, rhodium-catalyzed carbonylation reactions can convert aryl iodides into aldehydes or esters using syngas or other carbon monoxide sources. rsc.orgbeilstein-journals.org Additionally, rhodium-catalyzed conjugate addition of arylboronic acids to the enone system, which could be generated in situ from the β-ketoester, is a feasible transformation. dicp.ac.cn
Lewis Acid and Brønsted Acid/Base Catalysis in Functional Group Transformations
The β-ketoester functionality of this compound is amenable to a variety of transformations catalyzed by Lewis acids and Brønsted acids or bases.
Lewis acids can activate the carbonyl groups, facilitating nucleophilic additions or cycloadditions. For instance, a Lewis acid-catalyzed aldol (B89426) reaction with an aldehyde would lead to the formation of a β-hydroxy-β'-keto-δ-ester. wikipedia.org The Knoevenagel condensation with an aldehyde, often catalyzed by a weak base, would yield an α,β-unsaturated dicarbonyl compound.
Brønsted acids can catalyze reactions such as the Biginelli reaction, a one-pot cyclocondensation of the β-ketoester, an aldehyde, and urea (B33335) or thiourea to form dihydropyrimidinones. du.edu They can also promote dimerization or other cascade reactions of unsaturated ketoesters that could be derived from the title compound. nih.gov
Photocatalysis and Electrocatalysis in Sustainable Synthesis
In recent years, photocatalysis and electrocatalysis have emerged as powerful and sustainable methods for organic synthesis, often proceeding under mild conditions.
Visible-light photoredox catalysis can be employed for the functionalization of the aryl iodide bond. For example, the reduction of the aryl iodide to an aryl radical can be initiated by a photocatalyst, and this radical can then participate in various C-C and C-heteroatom bond-forming reactions. researchgate.netmdpi.com Thiolation of aryl iodides with disulfides has been achieved using visible light photoredox catalysis. rsc.org
Electrocatalysis offers another avenue for the transformation of this compound. The electrochemical reduction of the aryl iodide can generate an aryl radical or an aryl anion, which can then be coupled with various electrophiles. acs.org Nickel-catalyzed electrochemical cross-coupling of aryl iodides with aldehydes has been reported to produce enantioenriched diarylmethanol derivatives. researchgate.net
These sustainable methods provide green alternatives to traditional synthetic protocols, minimizing waste and avoiding harsh reagents.
Heterogeneous Catalysis for Reaction Efficiency and Recyclability in the Context of this compound
The principles of green chemistry are increasingly influencing the synthesis and transformation of complex organic molecules, with a significant emphasis on the development of efficient and recyclable catalytic systems. Heterogeneous catalysts, which exist in a different phase from the reactants, are central to this approach. They offer significant advantages over their homogeneous counterparts, including simplified product purification, reduced catalyst leaching into the product, and, most importantly, the potential for catalyst recovery and reuse over multiple cycles. For a molecule such as this compound, which possesses a reactive aryl iodide moiety, heterogeneous catalysis offers a promising avenue for efficient and sustainable chemical transformations.
The iodophenyl group of this compound is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. The use of heterogeneous palladium catalysts in these reactions is a well-established strategy to enhance their industrial applicability and environmental compatibility. These catalysts typically consist of palladium nanoparticles dispersed on a solid support, which provides a high surface area and stabilizes the metallic particles, preventing their aggregation and deactivation. nih.govresearchgate.net
Commonly employed support materials include activated carbon, silica (B1680970) (SiO2), alumina (B75360) (Al2O3), zeolites, and polymers. researchgate.netresearchgate.net More advanced supports, such as magnetic nanoparticles (e.g., Fe3O4), have also gained traction as they allow for the facile separation of the catalyst from the reaction mixture using an external magnet. nih.govrsc.org Metal-Organic Frameworks (MOFs) are another class of porous materials that have been explored as supports for catalytically active metal centers, offering a high degree of tunability in their structure and porosity. ethz.chmdpi.com
The application of such heterogeneous systems to the transformations of this compound can be envisioned in several key cross-coupling reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent. Heterogeneous palladium catalysts, such as palladium on activated carbon (Pd/C) or supported on mesoporous materials, have demonstrated high efficacy and recyclability in the Suzuki-Miyaura coupling of aryl iodides. researchgate.netrsc.org The use of these catalysts can lead to high yields of the desired biphenyl (B1667301) derivatives under relatively mild conditions. The catalyst can often be recovered by simple filtration and reused for several cycles with minimal loss of activity. researchgate.netrsc.org
Illustrative Data for Heterogeneous Suzuki-Miyaura Coupling of Aryl Iodides The following table presents representative data for the performance of heterogeneous palladium catalysts in Suzuki-Miyaura reactions with substrates similar to this compound, as specific data for this compound is not available.
| Catalyst | Aryl Iodide Substrate | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Catalyst Reuse |
| Pd/Fe3O4 | Iodobenzene | Phenylboronic acid | K2CO3 | Ethanol/Water | 80 | 98 | 5 cycles (>95% yield) |
| Pd@MOF | 4-Iodoanisole | 4-Methylphenylboronic acid | Cs2CO3 | Dioxane | 100 | 95 | 4 cycles (>92% yield) |
| Pd/C | 3-Iodotoluene | Phenylboronic acid | Na2CO3 | Toluene/Water | 90 | 97 | 6 cycles (>94% yield) |
Illustrative Data for Heterogeneous Sonogashira Coupling of Aryl Iodides The following table presents representative data for the performance of heterogeneous palladium catalysts in Sonogashira reactions with substrates similar to this compound, as specific data for this compound is not available.
| Catalyst | Aryl Iodide Substrate | Alkyne | Base | Solvent | Temp (°C) | Yield (%) | Catalyst Reuse |
| Pd/SiO2 | Iodobenzene | Phenylacetylene | Et3N | DMF | 80 | 96 | 5 cycles (>90% yield) |
| Cu-Pd/Zeolite | 4-Iodotoluene | 1-Heptyne | Piperidine | Toluene | 100 | 94 | 4 cycles (>91% yield) |
| Pd-NPs on Graphene | 3-Iodoanisole | Propargyl alcohol | DBU | Water | 90 | 92 | 6 cycles (>88% yield) |
Heck Coupling: The Heck reaction couples the aryl iodide with an alkene. Palladium-based heterogeneous catalysts have been extensively studied for this reaction, demonstrating good activity and selectivity. vtt.fimdpi.com Supported palladium catalysts can be readily recovered and reused, making the process more economical and sustainable. vtt.finih.gov
Illustrative Data for Heterogeneous Heck Coupling of Aryl Iodides The following table presents representative data for the performance of heterogeneous palladium catalysts in Heck reactions with substrates similar to this compound, as specific data for this compound is not available.
| Catalyst | Aryl Iodide Substrate | Alkene | Base | Solvent | Temp (°C) | Yield (%) | Catalyst Reuse |
| Pd/Al2O3 | Iodobenzene | Methyl acrylate | NaOAc | NMP | 120 | 95 | 5 cycles (>92% yield) |
| Pd/C | 4-Iodoacetophenone | Styrene | K2CO3 | DMF | 100 | 93 | 4 cycles (>90% yield) |
| Pd-NPs/hydrotalcite | 3-Iodotoluene | n-Butyl acrylate | Et3N | Toluene | 110 | 96 | 6 cycles (>93% yield) |
Carbonylation Reactions: The introduction of a carbonyl group can be achieved through palladium-catalyzed carbonylation of the aryl iodide. Heterogeneous catalysts offer a way to perform these reactions with easier separation of the catalyst from the product mixture. rsc.org Magnetically separable catalysts have shown particular promise in this area, allowing for efficient catalyst recycling. rsc.org
Environmental and Sustainable Chemistry Considerations in the Context of Methyl 3 3 Iodophenyl 3 Oxopropanoate Research
Green Solvents and Reaction Media for Synthesis and Transformations
The synthesis of aryl β-keto esters, including the iodinated analog Methyl 3-(3-iodophenyl)-3-oxopropanoate, traditionally involves the use of volatile organic compounds (VOCs) as solvents. These solvents, while effective for dissolving reactants and facilitating reactions, pose significant environmental and health risks. In recent years, a considerable shift towards green solvents has been observed in organic synthesis to mitigate these issues.
For the synthesis of β-keto esters, greener alternatives to conventional solvents like dichloromethane (B109758) and dichloroethane are being explored. rsc.org For instance, electrochemical methods for the synthesis of related β-keto spirolactones have been successfully carried out in greener solvents such as acetone (B3395972) and water. rsc.org Lipase-catalyzed transesterification for preparing β-keto esters can be conducted under solvent-free conditions, further enhancing the environmental profile of the synthesis. google.com In the context of the iodination of aromatic compounds, a key step in the synthesis of the target molecule, protocols using aqueous methanol (B129727) have been developed, which reduces the reliance on more hazardous organic solvents. organic-chemistry.org
Table 1: Comparison of Conventional and Green Solvents in Relevant Syntheses
| Reaction Type | Conventional Solvents | Green Solvent Alternatives | Environmental Benefits |
| β-keto ester synthesis | Dichloromethane, Toluene | Water, Acetone, Ethanol, Solvent-free conditions | Reduced toxicity, Lower environmental persistence, Improved safety profile |
| Aromatic Iodination | Dichloromethane, Chloroform | Aqueous methanol, Acetic acid | Reduced VOC emissions, Lower toxicity, Potential for biodegradability |
| Cross-coupling reactions | Dioxane, Toluene, DMF | Water, Polyethylene glycol (PEG), Ionic liquids | Reduced flammability and toxicity, Potential for catalyst recycling |
Atom Economy and Reaction Efficiency Optimization
Atom economy, a concept central to green chemistry, seeks to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. In the synthesis of this compound, several synthetic routes can be envisaged, each with a different atom economy.
A plausible synthesis could involve the Claisen condensation of methyl acetate (B1210297) with a derivative of 3-iodobenzoic acid. The efficiency of this reaction can be significantly influenced by the choice of reagents and catalysts. Palladium-catalyzed reactions, for example, are known for their high efficiency and selectivity in the formation of carbon-carbon bonds, which is a key step in the synthesis of β-aryl α-keto esters. nih.gov The development of catalytic systems that can operate under mild conditions with high turnover numbers is crucial for optimizing reaction efficiency.
Renewable Feedstocks and Bio-Based Precursors
While the direct synthesis of a specialized aromatic compound like this compound from renewable feedstocks is currently challenging, the principles of green chemistry encourage the exploration of bio-based precursors for parts of the molecule. For instance, the methyl ester group could potentially be derived from methanol obtained from biomass.
Research into biocatalytic strategies for the halogenation of organic molecules is also gaining traction. researchgate.net The use of enzymes, such as laccase, for the iodination of phenolic compounds represents a greener alternative to traditional chemical methods that often employ harsh reagents. researchgate.net While not directly applicable to the synthesis of the target molecule from a simple arene, this approach highlights the potential for integrating biological systems into the synthesis of complex aromatic compounds.
Waste Minimization and By-product Management Strategies
The synthesis of this compound will inevitably generate by-products and waste streams. A key aspect of sustainable chemistry is the implementation of strategies to minimize waste generation and to manage the by-products in an environmentally responsible manner.
The choice of synthetic route has a direct impact on the nature and volume of waste produced. For example, traditional iodination methods can generate significant amounts of inorganic salts as by-products. The development of catalytic iodination processes, where the iodine source is used more efficiently, can help to reduce this waste. mdpi.com
Furthermore, the recovery and recycling of solvents and catalysts are crucial for minimizing the environmental footprint of the synthesis. The use of immobilized catalysts, for example, can facilitate their separation from the reaction mixture and allow for their reuse in subsequent batches.
Catalytic System Design for Reduced Environmental Impact
The design of catalytic systems plays a pivotal role in the development of environmentally benign synthetic processes. For the synthesis of this compound, catalysts can be employed in several key steps, including the formation of the β-keto ester backbone and the introduction of the iodine atom.
Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of aryl-substituted carbonyl compounds. researchgate.net The development of highly active palladium catalysts allows for these reactions to be carried out at low catalyst loadings, which reduces the amount of residual metal in the final product and simplifies purification. The use of environmentally benign ligands and the development of catalysts that can operate in green solvents are active areas of research. nih.gov
In addition to metal-based catalysts, organocatalysis offers a promising alternative for certain transformations. For example, thiourea (B124793) derivatives have been used as organocatalysts for the iodination of activated aromatic compounds. organic-chemistry.org The use of metal-free catalysts can circumvent the issues of metal contamination and toxicity.
Future Research Directions and Potential Innovations for Methyl 3 3 Iodophenyl 3 Oxopropanoate
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of β-ketoesters is a cornerstone of organic chemistry, with traditional methods like the Claisen condensation being well-established. libretexts.org Future research could focus on developing more efficient, sustainable, and versatile synthetic routes to Methyl 3-(3-iodophenyl)-3-oxopropanoate and its derivatives.
One promising avenue is the exploration of transition-metal-catalyzed reactions. For instance, methodologies involving the condensation of aldehydes with ethyl diazoacetate, catalyzed by complexes of molybdenum(VI) or niobium(V), could be adapted for the synthesis of aryl β-ketoesters. organic-chemistry.org Another innovative approach involves the decarbonylative coupling of α-keto acids with ynamides, which offers a mild route to β-keto imides and could potentially be adapted for β-ketoesters. organic-chemistry.org Furthermore, the development of one-pot reactions, such as the silver-promoted reaction of carboxylic acids and ynol ethers followed by a DMAP-catalyzed rearrangement, could provide highly efficient pathways. organic-chemistry.org
Mechanochemical methods, which utilize mechanical force to drive chemical reactions, also present an intriguing, solvent-free alternative for the synthesis of related compounds, which could be explored for this specific molecule.
Development of Advanced Catalytic Systems for Enhanced Selectivity and Efficiency
The aryl iodide moiety in this compound makes it an ideal substrate for catalytic cross-coupling reactions. youtube.com Future research will likely focus on developing advanced catalytic systems to enhance the selectivity and efficiency of these transformations. Palladium catalysis has been extensively used for the α-arylation of carbonyl compounds, and further development of ligands, particularly bulky, electron-rich phosphines, could lead to improved catalytic activity for the arylation of the β-ketoester. nih.govresearchgate.net
Beyond palladium, the exploration of other transition metals like copper and nickel could unveil novel catalytic cycles with different reactivity and substrate scope. For instance, copper-catalyzed β-arylation of simple ketones with aryl iodides has been reported, suggesting a potential pathway for functionalizing the β-position of the ketoester. acs.org The development of catalysts that can overcome common challenges in cross-coupling reactions, such as β-hydride elimination in sp³-hybridized systems, will be crucial. youtube.com
Table 1: Potential Catalytic Systems for Functionalization
| Catalyst System | Target Reaction | Potential Advantages |
|---|---|---|
| Palladium with Buchwald-type ligands | α-Arylation | High efficiency and functional group tolerance |
| Copper(I) or (II) salts | β-Arylation | Alternative reactivity, potentially lower cost |
| Nickel complexes | Cross-coupling | Unique reactivity, potential for challenging couplings |
Integration into Automated Synthesis Platforms
The increasing sophistication of automated synthesis platforms offers exciting prospects for the rapid and efficient synthesis of derivatives of this compound. sigmaaldrich.comchemspeed.comresearchgate.net These platforms can perform entire synthetic sequences, including reaction, work-up, and purification, with minimal human intervention. nih.govmedium.com
Integrating the synthesis of this compound and its subsequent functionalization into automated workflows could accelerate the discovery of new molecules with desired properties. For example, an automated platform could be programmed to perform a series of Suzuki or Sonogashira couplings on the aryl iodide, followed by alkylation at the α-carbon of the β-ketoester, generating a library of diverse compounds for screening in drug discovery or materials science. sigmaaldrich.com The development of robust, versatile, and user-friendly automated systems will be key to realizing this potential. chemspeed.commedium.com
Discovery of Undiscovered Reactivity Modes
The β-dicarbonyl motif is known for its rich and versatile reactivity. pressbooks.pubyoutube.com While reactions like alkylation at the α-carbon are well-known, there is still scope for discovering novel reactivity modes for this compound. libretexts.org The interplay between the β-ketoester and the aryl iodide could lead to unique intramolecular reactions or tandem sequences.
For example, palladium enolates, which can be generated from allylic β-keto esters, undergo a variety of transformations including aldol (B89426) and Michael reactions. nih.gov Exploring the generation and reactivity of metal enolates from this specific compound could unveil new synthetic possibilities. The formation of dianions of β-ketoesters allows for acylation at the γ-position, a less common reactivity pattern that could be exploited to synthesize novel structures. cdnsciencepub.com
Expansion of its Role in Complex Molecule Synthesis and Materials Science
Aryl β-ketoesters are valuable building blocks in the synthesis of complex organic molecules. researchgate.net The presence of two distinct reactive sites in this compound allows for sequential and orthogonal functionalization, making it a versatile intermediate for the synthesis of natural products, pharmaceuticals, and agrochemicals.
In materials science, β-dicarbonyl compounds are known to act as ligands for metal ions, forming coordination polymers and metal-organic frameworks (MOFs). mdpi.com The iodophenyl group offers a site for further modification through cross-coupling reactions, which could be used to tune the electronic and photophysical properties of the resulting materials. This could lead to the development of new materials with applications in catalysis, sensing, or electronics.
Interdisciplinary Research with Related Fields (e.g., supramolecular chemistry, chemical biology)
The structural features of this compound make it an attractive candidate for interdisciplinary research. In supramolecular chemistry, the β-dicarbonyl unit can participate in hydrogen bonding and metal coordination, enabling the construction of self-assembled architectures. The aryl iodide can be functionalized to introduce recognition motifs or photoactive groups, leading to the development of new sensors or smart materials.
In chemical biology, β-ketoesters have been investigated as potential antibacterial agents, acting as inhibitors of bacterial quorum sensing. mdpi.comnih.govresearchgate.net this compound and its derivatives could be explored as new chemical probes to study biological processes or as starting points for the development of new therapeutic agents. researchgate.netrsc.org The ability to easily modify the molecule at both the aryl iodide and β-ketoester positions makes it a versatile scaffold for structure-activity relationship studies.
Q & A
Q. How can the synthesis of methyl 3-(3-iodophenyl)-3-oxopropanoate be optimized for higher yields?
Methodological Answer: The compound can be synthesized via Claisen condensation between methyl iodide and a substituted phenyl β-ketoester. Key optimizations include:
- Catalyst Selection: Use of FeCl₃ or AlCl₃ to mediate cyclization or substituent introduction, as demonstrated in analogous syntheses of methyl 3-(3-methoxyphenyl)-3-oxopropanoate derivatives .
- Reaction Conditions: Maintaining anhydrous conditions and temperatures between 0–5°C during iodination to minimize side reactions .
- Purification: Column chromatography with silica gel (hexane/ethyl acetate, 4:1) resolves unreacted starting materials and byproducts .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: A combination of techniques ensures structural validation:
- IR Spectroscopy: Confirm the β-ketoester moiety via absorption peaks at ~1740–1746 cm⁻¹ (ester C=O) and ~1660–1670 cm⁻¹ (keto C=O) .
- NMR Analysis:
- ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), methyl ester singlet (δ 3.7–3.9 ppm), and keto-proton (δ 3.2–3.5 ppm) .
- ¹³C NMR: Ester carbonyl (δ 165–170 ppm), keto carbonyl (δ 195–200 ppm), and iodophenyl carbons (δ 120–140 ppm) .
Advanced Research Questions
Q. How can regioselectivity challenges during iodination of the phenyl ring be addressed?
Methodological Answer: Iodination at the meta position is influenced by:
- Directing Groups: Electron-withdrawing substituents (e.g., nitro, chloro) on the phenyl ring direct iodination to specific positions. For meta-iodination, pre-functionalization with a nitro group followed by reduction can be employed .
- Catalytic Systems: Use of CuI/1,10-phenanthroline in DMF enhances meta-selectivity, as observed in analogous iodinations of aromatic β-ketoesters .
Q. What stability issues arise under acidic or basic conditions, and how can they be mitigated?
Methodological Answer:
Q. How can computational modeling predict reactivity in cyclization reactions involving this compound?
Methodological Answer:
- DFT Calculations: Model transition states for cation-π interactions during cyclization. For example, FeCl₃-mediated spirocyclization of methyl 3-(3-methoxyphenyl)-3-oxopropanoate proceeds via a six-membered transition state (ΔG‡ ≈ 18 kcal/mol) .
- Molecular Dynamics: Simulate solvent effects (e.g., chloroform vs. methanol) on reaction pathways, aligning with crystallographic data .
Q. What mechanistic insights explain contradictory spectral data in substituted derivatives?
Methodological Answer: Discrepancies in NMR or IR spectra often arise from:
- Tautomerism: Equilibrium between keto and enol forms alters peak positions. For example, enolization in DMSO-d₆ shifts the keto proton signal upfield .
- Steric Effects: Bulky substituents (e.g., 3,5-dimethoxyphenyl) distort the β-ketoester plane, broadening IR carbonyl peaks .
Tables of Key Data
Table 1: Comparative Yields in Synthesis Optimization
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| FeCl₃ | CHCl₃ | 25 | 64–73 | |
| AlCl₃ | MeCN | 0–5 | 47–67 | |
| CuI/Phen | DMF | 80 | 78 |
Table 2: Key Spectral Benchmarks
| Technique | Key Signal | Reference |
|---|---|---|
| IR | 1744 cm⁻¹ (ester C=O), 1667 cm⁻¹ (keto C=O) | |
| ¹H NMR | δ 3.7–3.9 ppm (CH₃ ester) | |
| ¹³C NMR | δ 168.2 ppm (ester carbonyl) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
